molecular formula C12H16N2O4 B2503531 Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate CAS No. 875164-05-9

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate

Cat. No.: B2503531
CAS No.: 875164-05-9
M. Wt: 252.27
InChI Key: PPDSCYOUHQUYRX-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C12H16N2O4 It is characterized by the presence of an ester group, an amino group, and a nitro-substituted aromatic ring

Scientific Research Applications

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate typically involves the esterification of 3-amino-3-(2-nitrophenyl)propanoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-amino-3-(2-nitrophenyl)propanoic acid+isopropanolH2SO4Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate+H2O\text{3-amino-3-(2-nitrophenyl)propanoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-amino-3-(2-nitrophenyl)propanoic acid+isopropanolH2​SO4​​Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 3-amino-3-(2-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-amino-3-(2-nitrophenyl)propanoic acid and isopropanol.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3-amino-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group at the para position.

    Propan-2-yl 3-amino-3-(3-nitrophenyl)propanoate: Similar structure but with the nitro group at the meta position.

Uniqueness

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate is unique due to the ortho position of the nitro group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its meta and para counterparts.

Properties

IUPAC Name

propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(2)18-12(15)7-10(13)9-5-3-4-6-11(9)14(16)17/h3-6,8,10H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDSCYOUHQUYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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